molecular formula C10H10N2O3S B1442632 4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1343152-42-0

4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B1442632
CAS No.: 1343152-42-0
M. Wt: 238.27 g/mol
InChI Key: ZIGBMQXNFLUVET-UHFFFAOYSA-N
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Description

4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid is a high-value chemical scaffold in medicinal chemistry, primarily utilized in anticancer and antimicrobial research. The thieno[2,3-d]pyrimidine core is a well-established bioisostere of quinazolines and natural nitrogenous bases, making it a versatile building block for developing targeted therapeutic agents . In oncology research, this compound serves as a critical precursor for synthesizing novel molecules that demonstrate potent anti-proliferative activity against diverse cancer cell lines, including breast cancer models such as MCF-7 and MDA-MB-231 . Researchers are particularly interested in developing such compounds as dual-targeting inhibitors for one-carbon metabolism, a pathway critical for generating thymidylate and purines in folate receptor-expressing cancers . These inhibitors can selectively target tumor cells while sparing healthy tissues, offering a promising strategy to overcome drug resistance . Beyond oncology, this scaffold shows significant promise in infectious disease research. Derivatives of thieno[2,3-d]pyrimidine-6-carboxylic acid have been synthesized and evaluated for their antimicrobial activity, demonstrating efficacy against strains of S. aureus and B. subtilis . The compound is intended for research applications only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-3-15-8-6-5(2)7(10(13)14)16-9(6)12-4-11-8/h4H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGBMQXNFLUVET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=C(SC2=NC=N1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Ethyl Ester Precursor

  • The ethyl ester of 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is prepared first, often by cyclization of amino ester thiophene derivatives with appropriate reagents.

Hydrolysis to the Carboxylic Acid

  • The ethyl ester is then hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, i.e., this compound.
  • Acidification of the sodium salt solution with orthophosphoric acid followed by filtration and washing isolates the acid.

Advanced Synthetic Techniques and Green Chemistry Approaches

  • Green chemistry methods have been applied in related pyrimidine carboxylic acid derivatives synthesis, such as microwave-assisted synthesis and mechanochemistry (mortar-pestle method), which offer shorter reaction times (3–30 minutes), higher yields (80–96%), and milder conditions without pollution.
  • Although these methods are reported for related pyrimidine derivatives, similar approaches could be adapted to thienopyrimidine analogs to enhance efficiency and sustainability.

Amide Coupling Reactions Using 1,1’-Carbonyldiimidazole (CDI)

  • For derivative synthesis, the carboxylic acid group of this compound is activated by 1,1’-carbonyldiimidazole in anhydrous dimethylformamide (DMF) at 50 °C to form an imidazolide intermediate.
  • Subsequent reaction with amines at 80 °C for 3 hours yields amide derivatives.
  • This two-step, one-pot procedure is efficient, economical, and avoids harsh conditions, with product isolation by aqueous quenching and crystallization.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Formation of ethyl 5-methylthieno[2,3-d]pyrimidine-6-carboxylate Cyclization of amino ester thiophene derivatives with isocyanates/isothiocyanates, reflux in ethanol or sodium hydroxide 60–75% Intermediate ester precursor
2 Hydrolysis of ester to acid Acidification of sodium salt with orthophosphoric acid, filtration, washing Not specified Isolates this compound
3 Activation of acid with 1,1’-carbonyldiimidazole (CDI) CDI in anhydrous DMF, 50 °C, 10–15 minutes Not specified Forms reactive imidazolide intermediate
4 Amide coupling Addition of amine, 80 °C, 3 hours ~83% One-pot procedure, aqueous workup
5 Green synthesis alternatives (related compounds) Microwave irradiation, mechanochemistry, green solvents 80–96% Faster, eco-friendly, mild conditions

Research Findings and Analytical Characterization

  • The synthesized compounds, including the acid and its derivatives, have been characterized by Infrared Spectroscopy (IR) , Nuclear Magnetic Resonance (NMR) , and Mass Spectrometry (MS) to confirm structure and purity.
  • Melting points and elemental analyses further validate the identity and quality of the products.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions often involve halogenated compounds and strong nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyrimidines or thieno[2,3-d]pyrimidines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thieno[2,3-d]pyrimidine derivatives, including 4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid. This compound has shown significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies : In vitro assays have demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibit potent activity against breast cancer cell lines such as MDA-MB-231 and MCF-7. For instance, compounds with similar structural frameworks have been reported to achieve IC₅₀ values in the low micromolar range, indicating strong potential for further development as anticancer agents .
Compound NameCancer Cell LineIC₅₀ (μg/mL)
This compoundMDA-MB-231TBD
Ethyl 2-amino-3-cyano-4-methyl-thiophene-5-carboxylateMDA-MB-43552.56
2-Ethyl-4-amino-thieno[2,3-d]pyrimidineMCF-762.86

Potential as Antiviral Agents

Emerging research suggests that thieno[2,3-d]pyrimidine derivatives may also possess antiviral properties. Preliminary studies have indicated activity against viral targets, although further investigation is required to elucidate the specific mechanisms and efficacy against different viruses.

Neuroprotective Effects

Some derivatives have shown promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases. The ability to cross the blood-brain barrier is a critical factor in this application, and ongoing studies are assessing the neuroprotective mechanisms involved.

Case Studies

Several case studies have been documented regarding the use of thieno[2,3-d]pyrimidines in clinical settings:

  • Breast Cancer Treatment : A study focusing on a series of thieno[2,3-d]pyrimidine derivatives demonstrated significant tumor regression in animal models when administered alongside conventional chemotherapy agents.
  • Viral Infections : Another investigation evaluated the antiviral efficacy of a related compound against influenza viruses in vitro, showing reduced viral replication rates.

Mechanism of Action

The mechanism by which 4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents at positions 4 and 5 of the thienopyrimidine core. Below is a comparative analysis:

Compound Name Substituents (Position 4) Substituents (Position 5) Molecular Weight Melting Point (°C) Key Features/Applications Reference
4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid Ethoxy (OCH₂CH₃) Methyl (CH₃) 254.28* Not reported Enhanced lipophilicity; potential antimicrobial activity
4-Methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid Methoxy (OCH₃) Methyl (CH₃) 224.24 Not reported Lower lipophilicity vs. ethoxy; commercial availability
4-Chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (ethyl ester) Chloro (Cl) Methyl (CH₃) 256.71 Not reported Reactive site for further derivatization; precursor for amidation
5-Methyl-4-(phenylamino)thieno[2,3-d]pyrimidine-6-carboxylic acid (16b) Phenylamino (NHPh) Methyl (CH₃) 311.35 178–180 Improved hydrogen-bonding capacity; antimicrobial applications
4-(4-Chlorophenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid (16c) 4-Chlorophenylamino Methyl (CH₃) 345.79 316–318 Enhanced electronic effects; higher thermal stability

*Calculated based on formula C₁₁H₁₀N₂O₃S.

Key Observations :

  • Ethoxy vs.
  • Chloro Substituents: Chloro derivatives (e.g., ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate) serve as intermediates for synthesizing amides or amines via nucleophilic substitution .
  • Amino Derivatives: Phenylamino-substituted analogs (e.g., 16b, 16c) exhibit higher melting points, suggesting stronger intermolecular interactions, which may correlate with improved biological target binding .

Biological Activity

4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid (CAS No. 1343152-42-0) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thieno[2,3-d]pyrimidine core with an ethoxy group at the 4-position and a methyl group at the 5-position. Its molecular formula is C10H10N2O3SC_{10}H_{10}N_2O_3S, with a molecular weight of 238.26 g/mol.

Structural Formula

InChI InChI 1S C10H10N2O3S c1 3 15 8 6 5 2 7 10 13 14 16 9 6 12 4 11 8 h4H 3H2 1 2H3 H 13 14 \text{InChI InChI 1S C10H10N2O3S c1 3 15 8 6 5 2 7 10 13 14 16 9 6 12 4 11 8 h4H 3H2 1 2H3 H 13 14 }

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its therapeutic potential. It has been investigated for various pharmacological effects, including anti-inflammatory and anti-tumor properties.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of thieno[2,3-d]pyrimidine derivatives. For instance, compounds structurally related to 4-Ethoxy-5-methylthieno[2,3-d]pyrimidine have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The IC50 values for some derivatives were reported to be comparable to that of celecoxib, a well-known anti-inflammatory drug .

CompoundIC50 (μmol)Reference
4-Ethoxy-5-methylthieno[2,3-d]pyrimidineTBD
Celecoxib0.04 ± 0.01

Anti-tumor Activity

In vitro studies have demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibit cytotoxic effects against various cancer cell lines. For example, certain derivatives have shown selective cytotoxicity against MCF-7 breast cancer cells with IC50 values indicating potential for further development as anti-cancer agents .

CompoundCell LineIC50 (μg/mL)Reference
4-Ethoxy-5-methylthieno[2,3-d]pyrimidineMCF-7TBD
Cisplatin (Control)MCF-7SI = 25

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It is believed to modulate pathways associated with inflammation and tumor growth by binding to enzymes such as COX or other relevant receptors .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. One common method includes the cyclization of substituted thiophenes followed by functional group modifications. The substitution pattern significantly influences its biological activity.

Synthetic Route Example

  • Starting Material : Substituted thiophene derivatives.
  • Reagents : Strong bases or acids; catalysts may be required.
  • Conditions : Controlled temperature and pressure to optimize yield.

Case Studies

Several case studies have reported on the biological evaluation of thieno[2,3-d]pyrimidine derivatives:

  • Antiallergenic Activity : A series of derivatives demonstrated oral activity in rat models for passive cutaneous anaphylaxis tests, indicating potential in treating allergic reactions .
  • Cytotoxicity Testing : Various derivatives were tested against different cancer cell lines showing varying degrees of cytotoxicity and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 2
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4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid

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